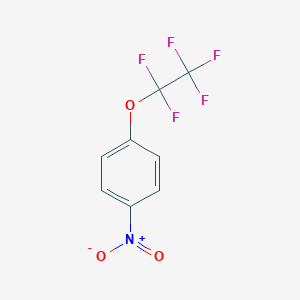

1-Nitro-4-(perfluoroethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Nitro-4-(perfluoroethoxy)benzene is a chemical compound with the molecular formula C8H4F5NO3 . It contains a total of 21 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .

Synthesis Analysis

The synthesis of nitro compounds like 1-Nitro-4-(perfluoroethoxy)benzene can be achieved through various methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Molecular Structure Analysis

The molecular structure of 1-Nitro-4-(perfluoroethoxy)benzene is characterized by a total of 21 atoms, including 4 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 5 Fluorine atoms . The molecule also contains 1 six-membered ring, 1 nitro group (aromatic), and 1 ether (aromatic) .

Chemical Reactions Analysis

Nitro compounds like 1-Nitro-4-(perfluoroethoxy)benzene can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions . Nitro compounds can also undergo addition reactions .

Physical And Chemical Properties Analysis

1-Nitro-4-(perfluoroethoxy)benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but readily miscible with organic solvents .

Scientific Research Applications

Synthesis of Liquid Crystalline Polymers

Scientific Field

Polymer Chemistry

Application Summary

Its molecular structure is conducive to the formation of liquid crystalline phases, which are essential in the synthesis of liquid crystalline polymers (LCPs).

Methods of Application

The compound is polymerized using techniques that preserve its liquid crystalline properties, resulting in LCPs with high mechanical strength and thermal stability.

Results and Outcomes

The LCPs synthesized from 1-Nitro-4-(perfluoroethoxy)benzene are used in high-performance applications, such as in aerospace and electronics, due to their exceptional properties.

These additional applications further illustrate the versatility of 1-Nitro-4-(perfluoroethoxy)benzene in scientific research and its potential to contribute to advancements across various fields .

Electroluminescent Devices

Scientific Field

Electronics

Application Summary

The electronic properties of 1-Nitro-4-(perfluoroethoxy)benzene are being explored for use in electroluminescent devices, such as organic light-emitting diodes (OLEDs).

Methods of Application

It is used in the fabrication of OLEDs, where it contributes to the emission layer, providing efficient electron transport and light emission.

Results and Outcomes

OLEDs utilizing this compound have shown promising results, with increased brightness, color purity, and energy efficiency compared to traditional electroluminescent materials.

These additional applications showcase the broad potential of 1-Nitro-4-(perfluoroethoxy)benzene in various scientific and technological domains, reflecting its versatility and the ongoing interest in its properties and uses .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

1-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO3/c9-7(10,11)8(12,13)17-6-3-1-5(2-4-6)14(15)16/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBFCCDCVFHRLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405382 |

Source

|

| Record name | 1-nitro-4-(pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-4-(perfluoroethoxy)benzene | |

CAS RN |

1743-96-0 |

Source

|

| Record name | 1-nitro-4-(pentafluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)

![benzyl (2S)-2-[[(1S)-1-methoxycarbonyl-3-methylsulfanyl-propyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B185821.png)

![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)